4-phenyl-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)tetrahydro-2H-pyran-4-carboxamide
Description
Conceptual Overview of the Heterocyclic Framework
The molecular architecture of 4-phenyl-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)tetrahydro-2H-pyran-4-carboxamide comprises three distinct heterocyclic systems:
- Tetrahydropyran (THP) : A six-membered oxygen-containing ring that confers conformational rigidity and enhances metabolic stability.
- Piperidine : A nitrogen-containing six-membered ring that serves as a versatile scaffold for modulating target binding affinity.
- Pyridine : An aromatic nitrogen heterocycle that participates in π-π stacking and hydrogen-bonding interactions.
These components are interconnected via a sulfonyl bridge (linking piperidine and pyridine) and a carboxamide group (connecting THP to the piperidine-methyl substituent). The sulfonyl group enhances solubility and facilitates interactions with polar residues in biological targets, while the carboxamide provides hydrogen-bonding capacity.
Table 1: Key Heterocycles and Their Roles
| Heterocycle | Role in Structure | Pharmacological Contribution |
|---|---|---|
| Tetrahydropyran | Central scaffold | Metabolic stability, rigidity |
| Piperidine | Sulfonyl-linked substituent | Target affinity modulation |
| Pyridine | Aromatic sulfonyl component | π-π interactions, solubility enhancement |
Historical Context of Sulfonyl Piperidine Derivatives in Research
Sulfonyl piperidine derivatives have been extensively explored for their ability to balance lipophilicity and solubility, making them pivotal in antibiotic and anticancer drug development. Early work on pyridine-3-ylsulfonyl groups, as seen in compounds like 1-(2-((3-(pyridin-3-yloxy)azetidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione, demonstrated their utility in disrupting bacterial cell wall synthesis through sulfonamide-mediated enzyme inhibition. Subsequent studies on tetrahydropyrazolo[1,5-a]pyrimidine carboxamides highlighted the role of sulfonyl-piperidine linkages in enhancing antitubercular activity by targeting mycobacterial ATP synthesis.
The integration of pyridin-3-ylsulfonyl groups into piperidine frameworks, as exemplified by recent derivatives, has further enabled selective inhibition of kinases and GPCRs, underscoring their versatility in targeting diverse protein families.
Table 2: Milestones in Sulfonyl Piperidine Research
| Year | Development | Biological Target |
|---|---|---|
| 2013 | Tetrahydropyrazolo[1,5-a]pyrimidine carboxamides | Mycobacterium tuberculosis |
| 2022 | 3-(Pyridine-3-yl)-2-oxazolidinones | Gram-positive bacteria |
| 2025 | Pyridin-3-ylsulfonyl-piperidine conjugates | Kinases, biofilm formation |
Significance of Tetrahydropyran-Carboxamide Scaffold in Medicinal Chemistry
The tetrahydropyran-carboxamide motif is prized for its ability to mimic natural sugar moieties and stabilize bioactive conformations. In 4-phenyl-N-(pyridin-4-yl)tetrahydro-2H-pyran-4-carboxamide, this scaffold demonstrated potent binding to neuronal receptors, suggesting applications in neurodegenerative disease therapeutics. Similarly, derivatives featuring carboxamide-linked THP rings have shown enhanced oral bioavailability and blood-brain barrier penetration compared to non-carboxamide analogs.
The carboxamide group’s dual hydrogen-bonding capacity (amide NH and carbonyl oxygen) enables precise interactions with enzymatic active sites, as observed in studies of B-Raf inhibitors where THP-carboxamide derivatives achieved submicromolar IC50 values by stabilizing kinase-inactive conformations.
Table 3: Applications of THP-Carboxamide Scaffolds
Properties
IUPAC Name |
4-phenyl-N-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]oxane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O4S/c27-22(23(10-15-30-16-11-23)20-5-2-1-3-6-20)25-17-19-8-13-26(14-9-19)31(28,29)21-7-4-12-24-18-21/h1-7,12,18-19H,8-11,13-17H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KURDMDPEUGEJLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2(CCOCC2)C3=CC=CC=C3)S(=O)(=O)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-phenyl-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)tetrahydro-2H-pyran-4-carboxamide, also known by its CAS number 1428352-70-8, is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 443.6 g/mol. The structure features a tetrahydro-pyran ring, a phenyl group, and a piperidine moiety which are critical for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 1428352-70-8 |
| Molecular Formula | |
| Molecular Weight | 443.6 g/mol |
The compound's biological activity is primarily attributed to its interaction with various biological targets:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in cancer cell proliferation. Its sulfonamide group is known for interactions with enzyme active sites, potentially affecting pathways related to tumor growth.
- Receptor Modulation : The presence of the piperidine and pyridine rings may allow the compound to act as a modulator of neurotransmitter receptors, influencing pathways related to neurological disorders.
- Antioxidant Properties : Similar compounds have demonstrated antioxidant capabilities, suggesting potential protective effects against oxidative stress in cells.
Biological Activity Studies
Several studies have been conducted to evaluate the biological effects of this compound:
Antitumor Activity
In vitro studies have shown that derivatives similar to this compound exhibit significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis and inhibition of cell cycle progression.
Anti-inflammatory Effects
Research indicates that the compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This effect could be beneficial in treating chronic inflammatory diseases.
Antimicrobial Activity
Preliminary tests have also suggested antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound's structure may facilitate membrane disruption or interference with bacterial metabolic processes.
Case Studies
- Case Study on Antitumor Efficacy : A study conducted on MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value significantly lower than that of standard chemotherapeutics.
- Anti-inflammatory Mechanism Investigation : In a model of induced inflammation in mice, administration of this compound led to reduced levels of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent.
- Antimicrobial Testing : In vitro assays against Staphylococcus aureus showed that the compound inhibited bacterial growth at concentrations as low as 15 µg/mL, showcasing its potential as an antimicrobial agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Scaffold and Substituent Analysis
The compound’s tetrahydropyran-piperidine-carboxamide scaffold is shared with several analogs, but key differences in substituents influence physicochemical and metabolic properties:
Structural Insights :
- Sulfonamide vs. Carboxamide/Carbonyl : The pyridin-3-ylsulfonyl group in the target compound may confer greater metabolic stability compared to carboxamide-linked analogs like JNJ-47965567, as sulfonamides are less prone to hydrolysis than esters or amides .
- Aromatic Substituents: The phenyl group on the THP ring contrasts with naphthalene in Compound 17, which increases steric bulk and lipophilicity.
Metabolic Stability
- highlights microsomal stability assays for analogs, showing that compounds with bulky aromatic groups (e.g., naphthalene in Compound 17) exhibit moderate stability (t½ > 30 min in human liver microsomes). The target compound’s pyridin-3-ylsulfonyl group may further improve stability due to resistance to oxidative metabolism .
- Piperazine-containing analogs () with trifluoromethyl groups demonstrate enhanced stability (t½ > 60 min), attributed to fluorine’s electron-withdrawing effects .
Key Research Findings
- Structure-Activity Relationships (SAR) :
- Metabolic Trends :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
